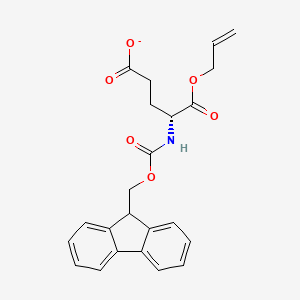

Fmoc-D-Glu-OAll

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C23H22NO6- |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoate |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/p-1/t20-/m1/s1 |

InChI Key |

ORKKMGRINLTBPC-HXUWFJFHSA-M |

Isomeric SMILES |

C=CCOC(=O)[C@@H](CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

C=CCOC(=O)C(CCC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Fmoc-D-Glu-OAll (α-Allyl Ester)

Structure, Properties, and Application in Cyclic Peptide Synthesis

Executive Summary

Fmoc-D-Glu-OAll (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid building block used primarily in the solid-phase synthesis of head-to-tail cyclic peptides . Unlike standard amino acid derivatives, this molecule features an allyl ester protection on the α-carboxylic acid and a free γ-carboxylic acid side chain.

This unique protecting group pattern enables the Side-Chain Anchoring Strategy : the glutamic acid is attached to the solid support via its side chain, leaving the N-terminus available for chain elongation and the C-terminus (protected by the allyl group) available for orthogonal deprotection and subsequent on-resin cyclization.

Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers.

Chemical Identity & Structural Analysis

Nomenclature Alert: α-Allyl vs. γ-Allyl

CRITICAL: Distinction between the α-allyl and γ-allyl isomers is paramount. Confusing these two reagents will result in failed synthesis (incorrect cyclization topology).

-

This compound (This Guide):

-

Fmoc-D-Glu(OAll)-OH (Common Alternative):

Physicochemical Profile[4]

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester |

| Abbreviation | This compound |

| CAS Number | 204251-86-5 |

| Molecular Formula | C₂₃H₂₃NO₆ |

| Molecular Weight | 409.43 g/mol |

| Chirality | D-Enantiomer |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |

| Purity (HPLC) | ≥ 98.0% |

| Optical Rotation | [α]²⁰D dependent on solvent (typically negative in DMF) |

Strategic Utility: The Side-Chain Anchoring Strategy

The primary utility of this compound lies in its ability to facilitate Head-to-Tail Cyclization on a solid support.

The Challenge

Cyclizing a peptide head-to-tail (N-terminus to C-terminus) in solution often leads to dimerization or oligomerization. Performing this reaction on a solid support (pseudo-dilution effect) favors intramolecular reaction. However, the peptide must be attached to the resin via a side chain to leave both termini free for cyclization.

The Solution

This compound allows the peptide to be anchored to the resin via the Glutamic acid side chain (γ-COOH).

-

Anchoring: The free γ-COOH is coupled to a hydroxyl-functionalized resin (e.g., Wang Resin) or amine resin (e.g., Rink Amide).

-

Elongation: The peptide chain is grown from the N-terminus (Fmoc removal).

-

Orthogonal Deprotection: The C-terminal α-Allyl group is removed using Palladium(0), which does not affect the side-chain anchor or Fmoc groups.

-

Cyclization: The free N-terminus attacks the now-free C-terminus.

-

Cleavage: The completed cyclic peptide is cleaved from the resin at the side chain (converting the Glu residue to Gln or Glu depending on the resin/linker).

Workflow Visualization

Figure 1: Solid-Phase Peptide Synthesis workflow utilizing this compound for head-to-tail cyclization via side-chain anchoring.[4][10][11][12][13]

Experimental Protocols

Resin Loading (Anchoring)

-

Resin: Wang Resin (for Glu acid C-terminus) or Rink Amide (for Gln amide C-terminus).

-

Reagents: this compound (3-5 eq), DIC (3-5 eq), DMAP (0.1 eq).

-

Solvent: DMF/DCM (1:1).

-

Procedure:

-

Swell resin in DCM for 30 min.

-

Dissolve amino acid and DIC in minimal DMF.

-

Add solution to resin, followed by catalytic DMAP.

-

Shake at room temperature for 2-4 hours.

-

Wash resin (DMF x3, DCM x3).

-

Cap unreacted sites with Acetic Anhydride/Pyridine if necessary.

-

Allyl Deprotection (Palladium Catalysis)

The allyl ester is orthogonal to Fmoc (base-labile) and tBu (acid-labile) groups. It is removed using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with a scavenger to trap the allyl cation.

-

Catalyst: Pd(PPh₃)₄ (0.1 - 0.2 eq).

-

Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) OR N-Methylmorpholine (NMM) / Acetic Acid.

-

Solvent: Dry DCM (preferred) or DMF.

-

Procedure:

-

Wash resin with dry DCM to remove traces of DMF (which can coordinate Pd).

-

Prepare solution: Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM under Argon.

-

Add to resin and shake for 30 minutes in the dark (Pd is light sensitive).

-

Drain and repeat the treatment (2 x 30 min).

-

Crucial Wash: Wash extensively to remove Pd residues:

-

DCM x3

-

0.5% Sodium Diethyldithiocarbamate (in DMF) x2 (Chelates Pd)

-

DMF x5

-

-

Mechanism of Allyl Removal

The reaction proceeds via a π-allyl palladium complex intermediate. The scavenger (nucleophile) attacks the allyl group, regenerating the Pd(0) catalyst and releasing the carboxylate.

Figure 2: Catalytic cycle of Palladium-mediated allyl deprotection.

Storage and Stability

-

Temperature: Store at +2°C to +8°C.

-

Atmosphere: Desiccate; moisture sensitive.

-

Light: Protect from light (Fmoc group stability).

-

Shelf Life: 2 years if stored properly. Re-test purity (HPLC) before critical syntheses.

References

- Kates, S. A., & Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

-

Grieco, P., et al. (2001). "Fmoc-Glu-OAll: A versatile building block for the synthesis of head-to-tail cyclic peptides." Journal of Peptide Science.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. (Comprehensive review of protecting group stability and removal conditions).

-

Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides." Tetrahedron Letters, 41(32), 6115-6119. (Methodology for Pd-catalyzed deprotection).

-

PubChem Compound Summary. "this compound (CAS 204251-86-5)."[2] National Center for Biotechnology Information.

Sources

- 1. Fmoc-D-glutamic acid alpha-allyl ester | CAS 204251-86-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(allyloxy)-5-oxopentanoic acid | C23H23NO6 | CID 51340504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [bapeks.com]

- 4. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. peptide.com [peptide.com]

- 7. testing.chemscene.com [testing.chemscene.com]

- 8. 204251-33-2 Fmoc-D-Glu(OAll)-OH AKSci V4218 [aksci.com]

- 9. chemscene.com [chemscene.com]

- 10. Antifungal and Antibiofilm Activity of Cyclic Temporin L Peptide Analogues against Albicans and Non-Albicans Candida Species [mdpi.com]

- 11. KR20230092906A - Novel CXCR4 targeting compounds - Google Patents [patents.google.com]

- 12. WO2022082312A1 - Novel cxcr4-targeting compounds - Google Patents [patents.google.com]

- 13. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]

Definitive Guide to Allyl-Protected Glutamic Acid Derivatives

The following technical guide details the structural, functional, and experimental differences between Fmoc-D-Glu-OAll and Fmoc-D-Glu(OAll)-OH . It is written for researchers and drug development professionals utilizing Solid-Phase Peptide Synthesis (SPPS).

This compound vs. Fmoc-D-Glu(OAll)-OH

Executive Summary: The Alpha vs. Gamma Distinction

In complex peptide synthesis, the placement of the allyl ester protection dictates the molecule's role. The difference lies in which carboxyl group is masked and which is free for coupling:

-

Fmoc-D-Glu(OAll)-OH (Side-Chain Protected): The

-carboxyl (side chain) is protected with an allyl ester.[1] The-

Primary Use: Standard building block for introducing a Glutamic acid residue that will undergo side-chain modification (e.g., lactamization, stapling) later in the synthesis.

-

-

This compound (C-Terminal Protected): The

-carboxyl is protected with an allyl ester. The-

Primary Use: Specialized building block for side-chain anchoring . It allows the peptide to be attached to the resin via the Glutamic acid side chain, leaving the C-terminus protected (but removable) for strategies like on-resin Head-to-Tail cyclization.

-

Structural & Chemical Analysis

| Feature | Fmoc-D-Glu(OAll)-OH | This compound |

| IUPAC Name | Fmoc-D-glutamic acid | Fmoc-D-glutamic acid |

| CAS Number | 204251-33-2 (D-isomer) | 144120-54-7 (L-isomer equivalent) |

| Free Carboxyl | ||

| Protected Group | ||

| Molecular Weight | ~409.43 g/mol | ~409.43 g/mol |

| Solubility | DCM, DMF, NMP | DCM, DMF, NMP |

| Strategic Role | Orthogonal Side-Chain Manipulation | Side-Chain Anchoring / Branching |

Structural Visualization

The following diagram illustrates the connectivity differences. Note the position of the -OH (reactive site) versus the -OAll (protected site).

Figure 1: Structural connectivity comparison. Green nodes indicate the reactive carboxyl group used for initial coupling.

Synthetic Utility & Applications

A. Fmoc-D-Glu(OAll)-OH: The "Stapling & Cyclization" Workhorse

This derivative is essential for orthogonal deprotection . In standard SPPS, the Fmoc group is removed by base (piperidine), and acid-labile side chains (e.g., tBu, Trt) are removed by TFA. The Allyl group is stable to both.

-

Workflow:

-

Incorporate Fmoc-D-Glu(OAll)-OH into the peptide chain.

-

Complete the peptide assembly.[2]

-

Selectively remove the Allyl group using Pd(PPh

) -

Perform cyclization (e.g., coupling the now-free Glu side chain to a Lysine amine to form a lactam bridge).

-

Final cleavage with TFA.

-

B. This compound: The "Anchor" for Head-to-Tail Cyclization

This derivative is used when the Glutamic acid side chain serves as the attachment point to the solid support (resin).

-

Workflow:

-

React the free

-COOH of this compound with a resin (e.g., Rink Amide or Wang). -

The

-COOH remains protected by the Allyl group. -

Remove Fmoc and extend the peptide chain from the N-terminus.

-

Once the chain is complete, remove the N-terminal Fmoc and the C-terminal Allyl group (simultaneously or sequentially).

-

Perform Head-to-Tail cyclization (N-term amine to C-term acid) while the peptide remains anchored to the resin via the Glu side chain.

-

Experimental Protocols (Self-Validating Systems)

The following protocols utilize Palladium(0) chemistry. Success depends on the strict exclusion of oxygen, as Pd(PPh

Protocol 1: Orthogonal Allyl Deprotection (On-Resin)

Applicable for removing the OAll group from Glu(OAll) or Glu-OAll.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) is preferred over morpholine due to higher efficiency and reduced side reactions. -

Solvent: Dry Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Swell the resin (approx. 0.1 mmol peptide) in dry DCM for 15 minutes under Nitrogen/Argon flow.

-

Catalyst Solution: In a separate vial, dissolve Pd(PPh

) -

Reaction: Drain the resin and add the Catalyst Solution. Agitate gently (bubbling or shaking) for 30 minutes in the dark (wrap vessel in foil).

-

Repetition: Drain and repeat Step 3 with a fresh Catalyst Solution to ensure quantitative removal.

-

Washing (Crucial for Pd Removal):

-

DCM (3x)

-

DMF (3x)

-

DTC Wash: 0.02 M Sodium Diethyldithiocarbamate in DMF (2x 10 min). This chelates residual Palladium, preventing discoloration and poisoning of subsequent reactions.

-

DMF (3x)

-

Validation Check:

-

Perform a micro-cleavage of a resin sample. Analyze via HPLC/MS. The mass shift should correspond to the loss of the allyl group (-40 Da).

Protocol 2: On-Resin Lactamization (Glu-Lys Bridge)

Post-Allyl deprotection workflow for Fmoc-D-Glu(OAll)-OH.

-

Deprotection: Ensure both the Glu(OAll) and the partner Lys(Alloc) have been deprotected using Protocol 1.

-

Coupling: Add PyAOP (5 eq), HOAt (5 eq), and DIEA (10 eq) in NMP.

-

Time: React for 2–4 hours.

-

Validation: Kaiser test (ninhydrin) should be negative (colorless), indicating the free amines have reacted to form the cyclic amide.

Workflow Visualization

The following diagram depicts the divergent paths for these two derivatives.

Figure 2: Strategic workflows for Allyl-protected Glutamic acid derivatives.

References

-

Gomez-Martinez, P., et al. (1999). N-alpha-Fmoc-L-glutamic acid alpha-allyl ester as a tool for the synthesis of head-to-tail cyclic peptides. Journal of the Chemical Society, Perkin Transactions 1.

-

Kates, S. A., et al. (1993). Automated allyl chemistry for solid-phase peptide synthesis. Analytical Biochemistry.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

-

Thieriet, N., et al. (2000). Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides. Tetrahedron Letters.

Sources

Fmoc-D-Glu-OAll molecular weight and formula

The following technical guide details the properties, applications, and experimental protocols for Fmoc-D-Glu-OAll , specifically focusing on its critical role in the synthesis of cyclic peptides.

Advanced Building Block for Orthogonal Peptide Cyclization

Executive Summary

This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) is a specialized amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS). Unlike standard glutamic acid derivatives protected at the side chain (e.g., Fmoc-Glu(OtBu)-OH), this molecule features an allyl ester protection on the α-carboxyl group , leaving the side-chain (γ-carboxyl) free.

This unique protecting group architecture enables a specific synthetic strategy: side-chain anchoring . By attaching the glutamic acid residue to the solid support via its side chain, the N-terminus and C-terminus (protected by the allyl group) remain available for selective deprotection and subsequent head-to-tail cyclization while still attached to the resin.

Critical Disambiguation:

-

This compound: α-Allyl ester, γ-Carboxylic acid (Free side chain). Used for backbone cyclization.[1]

-

Fmoc-D-Glu(OAll)-OH: γ-Allyl ester, α-Carboxylic acid (Free backbone). Used for side-chain modification.[2][3]

Chemical Identity & Physical Properties[3][4][5]

The following data represents the physicochemical standards for this compound. Researchers should verify the specific isomer (L vs D) and regiochemistry (α vs γ) on their Certificate of Analysis (CoA) before use.

Molecular Specifications

| Property | Specification |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid α-allyl ester |

| Common Syntax | This compound |

| Molecular Formula | C₂₃H₂₃NO₆ |

| Molecular Weight | 409.43 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in water |

| Purity Standard | ≥ 98% (HPLC), Enantiomeric purity ≥ 99.5% |

| Storage | +2°C to +8°C, Desiccated, Protect from light |

Structural Visualization

The molecule consists of the Fmoc protecting group on the amine, an allyl ester on the alpha-carbon, and a free carboxylic acid on the gamma-carbon.

Application: Resin-Bound Head-to-Tail Cyclization

The primary utility of this compound is the synthesis of cyclic peptides (lactams) where the glutamic acid residue serves as the junction point. This method avoids the solubility issues often encountered with solution-phase cyclization.

The "Side-Chain Anchoring" Strategy

In this workflow, the peptide is synthesized on the resin through the glutamic acid side chain. This allows the N-terminus and C-terminus to be deprotected selectively for cyclization.

Experimental Workflow

-

Anchoring: The free γ-carboxyl of this compound is coupled to a resin (e.g., Rink Amide or Wang).

-

Elongation: Standard Fmoc SPPS is performed to build the peptide sequence from the N-terminus.

-

Allyl Deprotection: The α-allyl ester is removed using Palladium(0) catalysis.

-

Fmoc Removal: The N-terminal Fmoc group is removed.[4]

-

Cyclization: The now-free N-terminal amine and C-terminal acid react to form the cyclic lactam.

-

Global Cleavage: The cyclic peptide is cleaved from the resin (and side chains deprotected).

Detailed Protocols

A. Allyl Deprotection (Palladium Catalysis)

The removal of the allyl ester (OAll) must be performed under strictly anhydrous and oxygen-free conditions to preserve the catalyst activity.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 – 0.5 eq).

-

Scavenger: Phenylsilane (PhSiH₃) (10–20 eq) or Dimethylbarbituric acid (NDMBA).

-

Solvent: Dry Dichloromethane (DCM).

Protocol:

-

Wash Resin: Wash the peptidyl-resin 3x with dry DCM.

-

Prepare Solution: Dissolve Pd(PPh₃)₄ and Phenylsilane in dry DCM. Note: This solution is light-sensitive and oxygen-sensitive.

-

Reaction: Add the solution to the resin. Shake gently under Nitrogen or Argon for 1 hour at room temperature.

-

Repeat: Drain and repeat the treatment with fresh catalyst solution to ensure complete deprotection.

-

Wash: Wash extensively with DCM, DMF, and a solution of sodium diethyldithiocarbamate (0.02 M in DMF) to remove palladium traces.

B. On-Resin Cyclization

Once the allyl group is removed (exposing the α-COOH) and the N-terminal Fmoc is removed (exposing the α-NH₂), cyclization is induced.

Reagents:

-

Coupling Agent: PyBOP or HATU (3 eq).

-

Base: DIEA (N,N-Diisopropylethylamine) (6 eq).

-

Solvent: DMF.

Protocol:

-

Neutralization: Ensure the resin is washed with DMF.[5]

-

Cyclization: Add the solution of PyBOP/DIEA in DMF to the resin.

-

Incubation: Shake for 2–4 hours. Monitor reaction completion using the Kaiser test (ninhydrin). The test should turn from blue (positive for amines) to yellow/colorless (negative), indicating successful cyclization.

References

-

Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552. Link

- Albericio, F., et al. (2000). "Preparation of Head-to-Tail Cyclic Peptides." Solid-Phase Synthesis: A Practical Guide, CRC Press.

-

Sigma-Aldrich. "Fmoc-Glu-OAll Product Specification."[6] Link (Note: Reference for L-isomer properties as baseline for D-isomer).

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2022082312A1 - Novel cxcr4-targeting compounds - Google Patents [patents.google.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]

Methodological & Application

Fmoc-D-Glu-OAll protocol for solid phase peptide synthesis

Application Note: Precision Synthesis of Head-to-Tail Cyclic Peptides via the Fmoc-D-Glu-OAll Strategy

Executive Summary

The synthesis of head-to-tail cyclic peptides presents a unique challenge in Solid Phase Peptide Synthesis (SPPS): the peptide must be anchored to the solid support via a side chain to allow the N-terminal amine and C-terminal carboxyl groups to react intramolecularly.

This protocol details the application of This compound (N-α-Fmoc-D-glutamic acid α-allyl ester) as a specialized "anchor" residue. By utilizing the orthogonal protection of the α-allyl ester, researchers can anchor the glutamic acid via its

Strategic Rationale & Chemical Logic

Why this compound?

Standard SPPS anchors the C-terminus to the resin, making head-to-tail cyclization impossible without cleavage or complex linker strategies (e.g., safety-catch linkers). This compound reverses this topology:

- -Carboxyl Anchoring: The side chain (free acid) attaches to the resin (e.g., 2-Chlorotrityl Chloride).

- -Allyl Protection: The C-terminus is masked by an allyl ester, which is stable to standard Fmoc deprotection (Piperidine) and TFA, but highly sensitive to Pd(0).

-

D-Configuration: The inclusion of D-Glutamic acid is frequently used to induce

-turns, facilitating the ring-closing reaction by bringing the N- and C-termini into spatial proximity [1].

The Orthogonal Landscape

The success of this protocol relies on three orthogonal dimensions:

-

Base Labile: Fmoc (removed by Piperidine) for chain growth.

-

Acid Labile: Side-chain protecting groups (tBu, Trt, Pbf) and Resin Linkage (removed by TFA).

-

Metal Labile: Allyl Ester (removed by Pd(PPh

)

Workflow Visualization

Figure 1: Strategic workflow for side-chain anchored head-to-tail cyclization using this compound.

Detailed Protocol

Phase A: Resin Loading (Side-Chain Anchoring)

Objective: Attach this compound to 2-Chlorotrityl Chloride (2-CTC) resin via the

-

Reagents:

-

2-Chlorotrityl Chloride Resin (1.0 – 1.6 mmol/g loading).

-

This compound (0.6 eq relative to resin capacity to prevent aggregation).

-

DIPEA (Diisopropylethylamine).

-

DCM (Dichloromethane, anhydrous).

-

Methanol (HPLC Grade).

-

Step-by-Step:

-

Swelling: Swell 2-CTC resin in dry DCM for 30 min. Drain.

-

Coupling: Dissolve this compound (0.6 eq) in DCM (10 mL/g resin). Add DIPEA (4 eq).

-

Reaction: Add solution to resin. Agitate gently for 2 hours at Room Temperature (RT).

-

Capping: Add Methanol (1 mL/g resin) and DIPEA (1 mL/g resin) to the reaction mixture. Agitate for 20 min to cap unreacted trityl chlorides.

-

Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

-

QC (Loading Check): Dry a small aliquot and perform UV quantification of the Fmoc group to determine precise substitution level [2].

Phase B: Peptide Elongation

Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA or DIC/Oxyma) to build the linear sequence.

-

Critical Note: Ensure the N-terminal Fmoc of the final amino acid is NOT removed yet.

Phase C: Palladium-Catalyzed Allyl Deprotection

Objective: Selectively remove the

-

Reagents:

-

Pd(PPh

) -

Phenylsilane (PhSiH

) – Superior scavenger compared to morpholine. -

DCM (Degassed).[1]

-

Sodium Diethyldithiocarbamate (DTC) – Pd scavenger.

-

Protocol:

-

Preparation: Wash resin with dry DCM (3x) to remove DMF traces (DMF can inhibit Pd catalysis).

-

Catalyst Solution: In a vial, dissolve Pd(PPh

) -

Reaction: Add solution to the resin. Agitate under inert atmosphere (Argon bubbling or sealed vessel) for 30 minutes.

-

Repeat: Drain and repeat Step 2-3 once to ensure complete deprotection.

-

Pd Removal (Critical): Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). The solution may turn yellow/brown as it complexes Pd.

-

Final Wash: Wash with DMF (5x) and DCM (5x).

Phase D: On-Resin Cyclization

Objective: Form the amide bond between the N-terminus and the now-free C-terminus.

Protocol:

-

N-Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.[2][3]

-

Cyclization Mix: Dissolve PyBOP (3 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.

-

Alternative: Use HATU (3 eq) / HOAt (3 eq) / Collidine (6 eq) for difficult sequences.

-

-

Reaction: Add to resin. Agitate for 4–12 hours.

-

Monitoring: Use the Kaiser Test (Ninhydrin). The reaction is complete when the resin beads transition from blue (free amine) to yellow/colorless (cyclized).

-

-

Wash: DMF (3x), DCM (3x).

Quantitative Analysis & Troubleshooting

Reagent Comparison Table

| Reagent | Role | Recommended Specification | Notes |

| This compound | Anchor | >98% Purity (Chiral HPLC) | Ensure free |

| Pd(PPh | Catalyst | Fresh, Yellow Crystals | Black/Orange color indicates oxidation. Store at -20°C. |

| Phenylsilane | Scavenger | 97% Reagent Grade | Highly efficient hydride donor; faster than NMM/HOAc. |

| DTC | Pd Chelator | 0.02 M in DMF | Essential to remove Pd black; prevents poisoning of final peptide. |

Troubleshooting Guide

-

Issue: Incomplete Allyl Deprotection.

-

Cause: Oxidized Catalyst or Oxygen in solvent.

-

Fix: Use fresh Pd(PPh

)

-

-

Issue: Black Precipitate on Resin.

-

Cause: Palladium aggregation.

-

Fix: Increase DTC washes. Alternatively, wash with 1% solution of hydrazine hydrate in DMF (use caution: hydrazine removes Fmoc, so only do this after Fmoc removal if sequence allows, or stick to DTC).

-

-

Issue: Cyclization Failure (Positive Kaiser Test).

-

Cause: Conformation constraints ("distance problem").

-

Fix: Switch to HATU/HOAt.[2] Reduce resin loading (< 0.2 mmol/g) to favor intramolecular reaction over intermolecular dimerization (pseudo-dilution).

-

References

-

Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic Peptides." Analytical Biochemistry, 212(2), 303-310.

-

Gude, M., et al. (2002). "An accurate method for the quantitation of fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.

-

Thieriet, N., et al. (2000). "Solid-phase synthesis of head-to-tail cyclic peptides using the allyl protection strategy." Tetrahedron Letters, 41(32), 6115-6119.

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2] Chemical Reviews, 109(6), 2455–2504.

Sources

Application Note: Chemoselective Deprotection of Allyl Esters via Palladium(0) Catalysis

[1][2][3]

Introduction & Strategic Utility

In complex organic synthesis—particularly late-stage natural product synthesis and peptide chemistry—orthogonality is paramount. Allyl esters serve as robust protecting groups for carboxylic acids; they are stable to acidic (TFA/HCl) and basic conditions often used to deprotect Boc or Fmoc groups.

The deprotection of allyl esters relies on Palladium(0)-catalyzed allylic substitution .[1][2] Unlike acid/base hydrolysis, this method proceeds under essentially neutral conditions, making it indispensable for substrates containing sensitive functionalities like

This guide details the mechanistic underpinnings of this transformation and provides validated protocols for both standard and sensitive substrates.

Mechanistic Deep Dive

The reaction is not a simple hydrolysis but an irreversible allylic transfer . The driving force is the affinity of the

The Catalytic Cycle (Tsuji-Trost Type)

-

Ligand Exchange: The precatalyst (e.g.,

) dissociates two phosphine ligands to generate the active 14-electron -

Oxidative Addition:

coordinates to the allyl ester alkene, followed by oxidative addition into the C-O bond. This forms a cationic -

Nucleophilic Attack (Scavenging): An external nucleophile (scavenger) attacks the

-allyl ligand (usually at the least hindered terminus). -

Reductive Elimination/Release: The allylated scavenger is released, and

is regenerated to re-enter the cycle.

Visualization: The Catalytic Cycle

Figure 1: The catalytic cycle of Pd(0)-mediated allyl deprotection.[3][1][2][4][5][6][7] The reaction is driven by the irreversible capture of the allyl group by the scavenger.

Critical Parameter: Scavenger Selection[1]

The success of the reaction depends entirely on the scavenger . The carboxylate released during oxidative addition is a weak nucleophile. If a stronger nucleophile is not present, the reaction stalls or reverses.

Scavenger Decision Matrix

| Scavenger Type | Reagent | Mechanism | Best Use Case | Risk Profile |

| Secondary Amine | Morpholine / Pyrrolidine | N-allylation | Standard. Robust substrates. | Basic. Can cause epimerization or Fmoc cleavage. |

| 1,3-Dicarbonyl | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | C-allylation | Base-Sensitive. Non-basic conditions. | Slower kinetics than amines. |

| Hydride Donor | Phenylsilane ( | Hydride transfer | Highly Sensitive. Strictly neutral. Ideal for peptides/glycans. | Requires strict |

| Carboxylate Salt | Sodium 2-ethylhexanoate | Salt Exchange | Pharma Process. Precipitates Na-salt of product directly. | Solubility issues in pure DCM. |

Visualization: Selection Logic

Figure 2: Decision tree for selecting the appropriate allyl scavenger based on substrate stability and desired product form.

Validated Experimental Protocols

Method A: Standard Morpholine Protocol

Applicability: General organic synthesis where the substrate is stable to mild bases.

Reagents:

-

Substrate (1.0 equiv)

- (0.05 equiv / 5 mol%)

-

Morpholine (1.2 – 2.0 equiv)

-

Solvent: Dry DCM or THF (0.1 M concentration)

Procedure:

-

Preparation: Dissolve the allyl ester substrate in dry DCM under an inert atmosphere (Argon/Nitrogen).

-

Scavenger Addition: Add Morpholine (1.2 equiv) via syringe.

-

Catalyst Addition: Add

(5 mol%) in one portion. Protect from light (wrap flask in foil).-

Checkpoint: The solution typically turns yellow. If it turns black immediately, the catalyst may be decomposed (colloidal Pd).

-

-

Monitoring: Stir at room temperature. Monitor by TLC (typically 15–60 mins).

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1M HCl (or citric acid) to remove excess morpholine and the

-allyl morpholine byproduct. -

Dry over

, filter, and concentrate.

-

Method B: Phenylsilane Protocol (The "Green" & Sensitive Method)

Applicability: Peptides,

Reagents:

-

Substrate (1.0 equiv)

- (0.02 – 0.05 equiv)

-

Phenylsilane (

) (2.0 equiv) -

Solvent: Dry DCM

Procedure:

-

Degassing (Critical): Dissolve substrate in DCM. Sparge with Argon for 5 minutes. Oxygen inhibits the hydride transfer mechanism efficiently.

-

Add Reagents: Add Phenylsilane (2.0 equiv). Then add

.[3][6][8] -

Reaction: Stir at room temperature.

-

Note: Bubbling may be observed (propylene gas evolution).

-

-

Workup:

-

Concentrate directly.

-

Purify via flash chromatography. The byproduct is a silyl ester/ether which is easily separated or hydrolyzed during workup.

-

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (<50% conv) | Catalyst poisoning or | Sparge solvent with Argon for 10 mins. Add fresh catalyst (2 mol%). |

| Solution turns Black instantly | "Pd Black" formation (catalyst aggregation). | Ligand deficiency. Add free |

| New Spot on TLC (Not Product) | Isomerization. | The allyl double bond may have migrated (forming a vinyl ester) rather than cleaving. Switch to Phenylsilane (faster kinetics). |

| Product trapped in aqueous | Product is very polar/zwitterionic. | Do not use aqueous wash. Use Dimedone as scavenger, then purify by column chromatography (Dimedone byproducts are non-polar). |

References

-

Tsuji, J., et al. (1965). Organic syntheses by means of noble metal complexes.[3][1][2][5][6][9] Tetrahedron Letters, 6(49), 4387-4388. Link

-

Guibé, F. (1998).[4] Allylic protecting groups and their use in a complex environment part II: Allylic protecting groups and their removal through catalytic palladium

-allyl methodology. Tetrahedron, 54(13), 2967-3042. Link -

Vutukuri, D. R., et al. (2003).[6] A mild deprotection strategy for allyl ethers under basic conditions.[6] The Journal of Organic Chemistry, 68(3), 1146-1149.[6] Link

-

Thayer, D. A., et al. (2010). Polymer-based catalytic allyl ester deprotection.[6] Journal of Organic Chemistry, 75(19), 6661-6663. Link

-

Biotage Application Note. (2023). Metal Scavengers in Process Chemistry: Palladium Removal.[10][11] Link

Sources

- 1. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 2. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Allyl Ethers [organic-chemistry.org]

- 7. FR2583038A1 - PROCESS FOR DEPROTECTING ESTERS AND ALLYL ETHERS - Google Patents [patents.google.com]

- 8. biotage.com [biotage.com]

- 9. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Orthogonal Deprotection of Allyl Esters in Fmoc SPPS

Introduction: The Third Dimension of Orthogonality

In complex peptide synthesis, particularly for cyclic peptides, glycopeptides, or branched structures, the standard two-dimensional orthogonality (Fmoc/tBu) is insufficient. The allyl group (Allyl ester for acids, Alloc for amines) provides a critical "third dimension." It is stable to both 20% piperidine (Fmoc removal) and 95% TFA (tBu removal/cleavage), yet can be removed gently under neutral conditions using Palladium(0) catalysis.

This guide details a robust, field-proven protocol for allyl deprotection, specifically addressing the two most common failure modes: premature Fmoc removal due to basic scavengers and Palladium poisoning of subsequent on-resin reactions.

Mechanistic Insight: The Tsuji-Trost Reaction[1]

Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a Pd(0)-catalyzed allyl transfer via the Tsuji-Trost reaction .[1]

-

Oxidative Addition: The Pd(0) catalyst coordinates with the allyl ester double bond, forming a

-allyl Palladium(II) complex. This step cleaves the C-O bond of the ester. -

Nucleophilic Attack: A scavenger (nucleophile) attacks the

-allyl complex. -

Regeneration: The allyl group is transferred to the scavenger, and Pd(0) is regenerated to enter the cycle again.

Selection of the Scavenger (Critical)

-

Morpholine (Avoid in Fmoc): Historically used, but it is a secondary amine. It will slowly remove Fmoc groups during the long reaction times required for allyl deprotection.

-

Phenylsilane (PhSiH

) (Recommended): A hydride donor. It is neutral, highly efficient, and completely orthogonal to Fmoc. It reduces the allyl moiety to propene gas (volatile) or a silyl-allyl species.

Diagram 1: Catalytic Cycle of Allyl Deprotection

Caption: The Pd(0) catalytic cycle. Note that Phenylsilane acts as the irreversible acceptor of the allyl group, driving the reaction forward without affecting Fmoc.

Reagent Selection & Preparation

| Component | Recommendation | Rationale |

| Catalyst | Pd(PPh | The gold standard. Must be bright yellow. If orange/brown, it is oxidized and inactive. |

| Scavenger | Phenylsilane (PhSiH | Neutral pH. Prevents unwanted Fmoc removal.[2] 20–24 equivalents relative to resin loading. |

| Solvent | DCM (Anhydrous) | Swells polystyrene resins better than THF/DMF, allowing the bulky Pd complex to penetrate the matrix. |

| Wash Reagent | 0.5% Na-DDC in DMF | Sodium diethyldithiocarbamate. Essential for chelating and removing Pd from the resin. |

Detailed Experimental Protocol

Pre-requisites:

-

Ensure the resin is washed with DCM and is fully swollen.

-

Argon/Nitrogen atmosphere is mandatory. Pd(PPh

)

Step 1: Catalyst Preparation (The "Active Solution")

Perform this immediately before use.

-

Calculate amounts: Use 0.1 to 0.25 eq of Pd(PPh

) -

Weigh Pd(PPh

) -

Dissolve in dry DCM (approx. 10 mL per gram of resin).

-

Observation: The solution should be yellow. Bubbling nitrogen through this solution for 1-2 minutes is recommended to remove dissolved oxygen.

Step 2: The Deprotection Reaction

-

Drain the DCM from the swollen resin.

-

Add the Active Solution to the resin.

-

Agitate gently (rocking or nitrogen bubbling) for 30–45 minutes .

-

Note: Do not vortex vigorously; it can grind the resin.

-

-

Drain the solution.

-

Repeat Step 1 and Step 2 for a second cycle (Total 2 x 30-45 mins).

-

Why repeat? To ensure quantitative removal, as the reaction is heterogeneous.

-

Step 3: The Critical Wash (Removing the Metal)

Failure here causes "black resin" and failure of subsequent couplings.

-

Wash with DCM (3 x 2 min).

-

Wash with DMF (3 x 2 min).

-

The Chelation Wash: Add 0.02 M (approx 0.5% w/v) Sodium Diethyldithiocarbamate (DDC) in DMF.

-

Agitate for 10 minutes.

-

Observation: The solution may turn yellow/brown as it pulls Pd from the resin.

-

-

Repeat the DDC wash until the solution remains clear (usually 3-4 times).

-

Final Wash:

-

DMF (5 x 2 min) to remove all traces of DDC.

-

DCM (3 x 2 min).

-

Self-Validating Quality Control

How do you confirm the reaction worked before proceeding?

-

Visual Inspection: After the DDC wash, the resin should return to its original color (usually off-white/pale yellow). Dark grey/black beads indicate trapped Palladium.

-

Mini-Cleavage (The Ultimate Truth):

-

Take a small aliquot of resin (~5 mg).

-

Treat with 95% TFA/TIS/H2O for 30 mins.

-

Analyze via LC-MS .[3]

-

Success Criteria: Mass shift of -40 Da (Allyl ester to Acid) or -84 Da (Alloc to Amine). No starting material should be visible.

-

-

Kaiser Test (For Alloc only): If removing Alloc to expose a primary amine, a Kaiser test should be positive (Blue). Note: This does not apply to Allyl esters.

Application: On-Resin Cyclization Workflow

A primary use of this chemistry is "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclization.

Diagram 2: Orthogonal Cyclization Workflow

Caption: Workflow for Head-to-Tail cyclization. Note that Allyl deprotection must occur BEFORE Fmoc removal to prevent premature polymerization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection | Oxidized Catalyst | Use fresh Pd(PPh |

| Fmoc Loss | Basic Scavenger | Ensure Phenylsilane is used, NOT Morpholine. |

| Coupling Failure after Deprotection | Residual Palladium | Increase DDC washing steps. Residual Pd coordinates to amines/sulfur, blocking reactions. |

| Resin turns black/grey | Pd precipitation | The catalyst decomposed. Wash extensively with DDC/DMF. |

References

-

Kates, S. A., et al. (1993). "Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides." Analytical Biochemistry. Link

-

Thieriet, N., et al. (2000). "Solid-Phase Synthesis of Cyclic Peptides." Tetrahedron Letters. (Establishes the Phenylsilane protocol). Link

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews. (Comprehensive review of orthogonality). Link

-

Grieco, P., et al. (2001). "Remediation of Palladium Poisoning in SPPS." Journal of Peptide Research. (Details the DDC washing method). Link

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 3. biotage.com [biotage.com]

- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Fidelity Deprotection of Fmoc-D-Glu-OAll via Pd(PPh3)4 Catalysis

Executive Summary

The orthogonal deprotection of allyl esters (OAll) in the presence of base-labile Fmoc groups is a cornerstone strategy in the synthesis of cyclic peptides, depsipeptides, and complex peptidomimetics. This guide details the deprotection of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid

While standard protocols often suggest morpholine or piperidine as allyl scavengers, these basic reagents pose a severe risk of premature Fmoc cleavage. This protocol prioritizes the Phenylsilane (

Mechanistic Principles & Reagent Selection

The Catalytic Cycle

The cleavage of the allyl ester is not a simple hydrolysis but a palladium-catalyzed allyl transfer. The reaction proceeds via a

-

Oxidative Addition: The Pd(0) species coordinates to the allyl alkene and inserts into the C-O bond, generating a cationic

-allyl Pd(II) complex and the carboxylate anion (the deprotected Glu). -

Nucleophilic Attack (Scavenging): A nucleophile (scavenger) attacks the

-allyl ligand. -

Reductive Elimination: The allyl-scavenger adduct is released, and the active Pd(0) species is regenerated to re-enter the cycle.

Strategic Scavenger Selection

The choice of scavenger dictates the success of the reaction, particularly regarding the Fmoc group.

| Scavenger | Character | Fmoc Stability Risk | Reaction Kinetics | Recommendation |

| Phenylsilane ( | Hydride Donor (Neutral) | Safe (Zero risk) | Fast | Recommended |

| N,N'-Dimethylbarbituric Acid (NDMBA) | Carbon Nucleophile (Acidic) | Safe | Very Fast | Alternative |

| Morpholine | Secondary Amine (Basic) | High Risk (Slow Fmoc removal) | Moderate | Avoid |

| Piperidine | Secondary Amine (Basic) | Critical Risk (Fast Fmoc removal) | Fast | Prohibited |

Why Phenylsilane?

Phenylsilane acts as a mild hydride donor. It reduces the

Mechanistic Diagram

Figure 1: The Pd(0)-catalyzed allyl transfer cycle utilizing Phenylsilane as a hydride donor to release propene gas.

Experimental Protocol (Solid Phase & Solution)

Target: this compound (applicable to both

Materials Required[2][3]

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (97%).

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]

-

Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (for Pd removal).

-

Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure

Step 1: Catalyst Preparation (The "Yellow" Standard)

-

Critical: Oxygen is the enemy. It oxidizes Pd(0) to inactive Pd(II) oxides.

-

Weigh Pd(PPh

) -

Dissolve in degassed anhydrous DCM. The solution must remain bright yellow.

Step 2: Reaction Setup

-

Swelling (if Resin): Swell the resin-bound this compound in dry DCM for 20 minutes. Drain.

-

Cocktail Preparation: In a separate vial under argon, mix:

-

DCM (Solvent)

-

Phenylsilane (10 – 20 equivalents)[1]

-

Pd(PPh

)

-

-

Addition: Add the cocktail to the reaction vessel.

-

Incubation: Agitate gently (rocking, not stirring) for 30–45 minutes at room temperature. Protect from light (aluminum foil).

Step 3: The Double-Hit Strategy

-

Drain the reaction vessel.[1]

-

Repeat Step 2 with a fresh batch of catalyst/silane cocktail for another 30 minutes.

-

Rationale: The first pass removes 90%+ of allyl groups; the second pass ensures quantitative removal and handles any catalyst deactivation.

Step 4: Palladium Scavenging (Crucial for Purity)

Residual palladium binds to sulfur and nitrogen atoms in peptides, causing "black peptide" syndrome and interfering with downstream HPLC.

-

Wash resin/product with DCM (3x).

-

DDC Wash: Wash with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF for 10 minutes (x3).

-

Visual Cue: The solution may turn yellow/brown as it chelates Pd.

-

-

Final Wash: DMF (5x), DCM (5x).

Workflow Diagram

Figure 2: Optimized double-treatment workflow for quantitative allyl deprotection.

Troubleshooting & Optimization

Incomplete Deprotection

-

Symptom: Mass spec shows M+40 peaks (Allyl intact).

-

Cause: Oxidized catalyst (orange/brown solution) or insufficient scavenger.

-

Fix: Use fresh Pd(PPh

)

Fmoc Loss

-

Symptom: Mass spec shows M-222 (Loss of Fmoc).

-

Cause: Basic impurities in the solvent or use of amine scavengers.

-

Fix: Verify DMF/DCM quality (amine-free). Strictly adhere to Phenylsilane ; do not use morpholine.

Residual Palladium (Metal Contamination)

-

Symptom: Broad peaks on HPLC, grey resin, or failed subsequent couplings.

-

Fix: If DDC wash is insufficient, use SiliaMetS® Thiol resin (heterogeneous scavenger) in the solution phase or wash resin with a solution of 1% sodium diethyldithiocarbamate + 1% DIEA in DMF.

References

-

Gomez-Martinez, P., et al. "N-Alkyl-N,N'-dimethylbarbituric acids as mild and efficient scavengers for the palladium-catalyzed deprotection of allyl esters." Tetrahedron Letters, 1999.

-

Thieriet, N., et al. "Phenylsilane as a scavenger for the palladium-catalyzed deprotection of allyl esters in solid-phase peptide synthesis." Tetrahedron Letters, 1997.

-

Kates, S. A., et al. "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 1993.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality including Allyl/Fmoc).

-

Biotage Application Note. "How to Remove Palladium in three easy steps."

Sources

Fmoc-D-Glu-OAll coupling conditions with HATU and DIPEA

Application Note: High-Fidelity Side-Chain Coupling of Fmoc-D-Glu-OAll

-Carboxyl Anchoring and Branching[1]Executive Summary & Scope

This guide details the protocol for coupling This compound (Fmoc-D-Glutamic acid

Primary Applications:

-

Side-Chain Anchoring: Attaching the glutamic acid residue to a resin (e.g., Rink Amide or Wang) via its side chain.[1][2]

-

Branching Points: Introducing a branch point in a peptide sequence where the

-carboxyl is later deprotected (using Pd(PPh

Critical Distinction:

This protocol specifically addresses This compound (Free

Mechanistic Insight: The HATU/DIPEA System

The coupling of the

The Activation Cycle

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen for its high reactivity and the "neighboring group effect" of the pyridine nitrogen in the 7-azabenzotriazole (HOAt) leaving group.[1]

-

Deprotonation: DIPEA (N,N-Diisopropylethylamine) deprotonates the

-COOH of this compound.[1] -

Uronium Attack: The carboxylate attacks HATU, forming an unstable O-acyl(tetramethyl)uronium salt.[1]

-

Active Ester Formation: The HOAt anion (generated in situ) attacks the uronium intermediate, forming the highly reactive OAt-active ester .[1]

-

Aminolysis: The amine (resin or peptide N-terminus) attacks the OAt-ester, forming the stable amide bond.[1]

Critical Control Point: Racemization & Guanidinylation[1]

-

Racemization Risk: While activation of the

-COOH is distal from the chiral -

Guanidinylation: If HATU is used in excess or if the carboxlic acid activation is slow, the unreacted HATU can react directly with the amine, permanently "capping" it as a guanidine species.[1] Therefore, HATU should never exceed the molar equivalent of the amino acid.

Material Specifications

| Component | Specification | Storage |

| This compound | Purity | -20°C, Desiccated |

| HATU | Peptide Synthesis Grade | 2-8°C, Protect from light |

| DIPEA | Anhydrous, Redistilled (99.5%+) | RT, under Argon |

| DMF | Anhydrous, Amine-free (<10 ppm dimethylamine) | RT, Molecular Sieves |

Experimental Protocol

Workflow Diagram

Figure 1: Step-by-step workflow for HATU-mediated coupling of this compound. Note the strict control of activation time.

Step-by-Step Procedure

Scale: 0.1 mmol (Resin loading) Stoichiometry: 4 eq Amino Acid / 3.9 eq HATU / 8 eq DIPEA (Standard excess for solid phase).[1] Note: If coupling valuable D-isomer in solution, reduce to 1.1 eq.

-

Resin Preparation:

-

Reagent Dissolution (The "Pre-Mix"):

-

In a clean, dry vial, dissolve This compound (0.4 mmol, 4 eq) in anhydrous DMF (2.0 mL).

-

Add HATU (0.39 mmol, 3.9 eq).

-

Technical Note: We use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no excess uronium salt is available to cap the resin amines.[1]

-

-

Activation (Critical Step):

-

Coupling:

-

Immediately transfer the activated solution to the reaction vessel containing the resin.[1]

-

Agitate (shake/vortex) at room temperature for 45–60 minutes .

-

-

Monitoring:

-

Workup:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of | Use Microwave assistance (50°C, 10 min) or double couple.[1] Switch solvent to NMP. |

| Racemization (D | Excess base or prolonged activation | Reduce DIPEA to 1.5 eq relative to AA. Use Collidine (TMP) instead of DIPEA (weaker base, less racemization).[1] |

| Guanidinylation (+99 Da) | Excess HATU | Ensure HATU is always the limiting reagent (0.95 eq vs AA).[1] |

| Precipitation | Poor solubility of D-isomer | Add 10% DMSO or use NMP instead of DMF.[1] |

Chemical Logic Diagram

Figure 2: Reaction pathway.[1][3][4] The gamma-carboxyl is activated to the OAt ester, which is then intercepted by the resin-bound amine.[1]

References

-

Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive". Journal of the American Chemical Society.[1] Link[1]

-

Albericio, F., et al. (2018).[1] "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews. Link[1]

-

Novabiochem (Merck) . "Fmoc-Glu-OAll Product Information & Protocols". Sigma-Aldrich Technical Library.[1] Link[1]

-

Kates, S. A., & Albericio, F. (Eds.).[1][6] (2000).[1][6] Solid-Phase Synthesis: A Practical Guide. CRC Press. Link

-

Bachem . "Peptide Synthesis Guide: Coupling Methods". Bachem Technical Notes. Link

Sources

- 1. Fmoc-Glu-OAll Novabiochem 144120-54-7 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

Application Note & Protocol: A Guide to the Synthesis of Branched Peptides Using Fmoc-D-Glu(OAll)-OH

Introduction: The Significance of Branched Peptides in Modern Drug Discovery

The linear sequence of amino acids has long been the primary focus of peptide-based drug development. However, nature frequently utilizes more complex architectures to achieve specific biological functions. Branched peptides, with their dendritic-like structures, offer a compelling platform for creating novel therapeutics with enhanced properties.[1] By deviating from a simple linear chain, branched peptides can exhibit increased stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to present multiple functional motifs, leading to enhanced binding affinity and biological activity.[2][3] These attributes make them highly attractive for a range of applications, including vaccine development, targeted drug delivery, and the creation of potent antimicrobial agents.[1][2][3]

The synthesis of these complex molecules relies on a sophisticated chemical strategy known as orthogonal protection.[4][5] This approach allows for the selective removal of specific protecting groups without affecting others, enabling the stepwise construction of the branched structure.[4][5] The standard solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of this process.[1][6] Within this framework, the choice of the branching amino acid and its side-chain protecting group is critical. This guide focuses on the strategic use of Fmoc-D-Glu(OAll)-OH, a building block that provides a robust and versatile handle for the synthesis of well-defined branched peptides. The allyl (All) ester protecting the γ-carboxyl group of the D-glutamic acid is stable to the basic conditions used for Fmoc group removal and the acidic conditions for final cleavage, but it can be selectively removed under mild conditions using a palladium catalyst.[7] This orthogonality is the key to successfully building peptide chains from the glutamic acid side chain.

The Strategic Advantage of Fmoc-D-Glu(OAll)-OH

The selection of Fmoc-D-Glu(OAll)-OH as the branching point is a deliberate choice rooted in the principles of orthogonal peptide chemistry. The D-configuration of the glutamic acid can be strategically employed to influence the peptide's secondary structure and enhance its resistance to proteolysis.

The core of the strategy lies in the differential lability of the protecting groups:

-

Nα-Fmoc group: Labile to mild base (e.g., piperidine), enabling the elongation of the main peptide backbone.[4]

-

Side-chain protecting groups (e.g., tBu, Trt): Labile to strong acid (e.g., Trifluoroacetic acid - TFA), removed during the final cleavage from the solid support.[5][8]

-

γ-Allyl (OAll) ester: Stable to both piperidine and TFA but selectively cleaved by a palladium(0) catalyst.[7]

This tri-orthogonal system provides the chemist with precise control over the synthetic sequence, allowing for the construction of the main peptide chain to completion before initiating the synthesis of the side-chain branch.

Below is a diagram illustrating the orthogonal protection strategy employed in the synthesis of branched peptides using Fmoc-D-Glu(OAll)-OH.

Caption: Orthogonal protection strategy for branched peptide synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a model branched peptide using Fmoc-D-Glu(OAll)-OH on a solid support.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Rink Amide Resin | 100-200 mesh, 0.5-0.8 mmol/g | Varies |

| Fmoc-D-Glu(OAll)-OH | Synthesis Grade | Varies |

| Other Fmoc-amino acids | Synthesis Grade | Varies |

| HBTU, HOBt | Synthesis Grade | Varies |

| N,N-Diisopropylethylamine (DIPEA) | Synthesis Grade | Varies |

| Piperidine | Synthesis Grade | Varies |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Varies |

| Dichloromethane (DCM) | ACS Grade | Varies |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst Grade | Varies |

| Phenylsilane (PhSiH3) | Reagent Grade | Varies |

| Trifluoroacetic acid (TFA) | Reagent Grade | Varies |

| Triisopropylsilane (TIS) | Reagent Grade | Varies |

| Diethyl ether | ACS Grade | Varies |

Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain

This protocol outlines the standard steps for solid-phase peptide synthesis (SPPS) to construct the linear backbone of the peptide.[1]

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.[9]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.[1]

-

First Amino Acid Coupling: Couple the first Fmoc-amino acid (e.g., Fmoc-Gly-OH) to the resin. Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes. Add this solution to the resin and shake for 2 hours.

-

Monitoring Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

-

Iterative Cycles: Repeat steps 2-6 for each subsequent amino acid in the main chain, including the incorporation of Fmoc-D-Glu(OAll)-OH at the desired branching point.

Protocol 2: Selective Deprotection of the Allyl Group

This crucial step unmasks the carboxylic acid on the side chain of the D-glutamic acid, preparing it for the synthesis of the branch.[10]

-

Resin Preparation: After coupling the final amino acid of the main chain and ensuring the N-terminal Fmoc group is intact, wash the peptidyl-resin with DCM (5x) and dry under vacuum for 1 hour.

-

Inert Atmosphere: Place the resin in a reaction vessel and purge with argon or nitrogen for 15 minutes to create an inert atmosphere.[7]

-

Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (0.3 eq. relative to resin loading) and phenylsilane (25 eq.) in anhydrous DCM.[9]

-

Reaction: Add the deprotection cocktail to the resin and shake the vessel at room temperature for 2 hours.

-

Washing: Wash the resin extensively with DCM (5x), DMF (5x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3x) to scavenge any residual palladium. Follow with washes of DMF (3x) and DCM (3x).

Protocol 3: Synthesis of the Peptide Branch

With the γ-carboxyl group of the D-glutamic acid now free, the peptide branch can be assembled using standard SPPS protocols.

-

Branch Elongation: Starting with the free carboxyl group on the glutamic acid side chain, perform iterative coupling and deprotection cycles as described in Protocol 3.2 to assemble the desired peptide branch.

-

Final N-terminal Fmoc Deprotection: Once the branch is complete, remove the final N-terminal Fmoc group using 20% piperidine in DMF.

Protocol 4: Cleavage and Deprotection

This final step cleaves the branched peptide from the resin and removes the acid-labile side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized branched peptidyl-resin with DCM (5x) and dry thoroughly under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

The overall workflow for the synthesis of a branched peptide is depicted in the following diagram.

Caption: Workflow for branched peptide synthesis.

Purification and Characterization

The crude branched peptide will contain deletion sequences and other impurities, necessitating purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

RP-HPLC: Purify the peptide on a preparative C18 column using a water/acetonitrile gradient containing 0.1% TFA. The specific gradient will depend on the hydrophobicity of the peptide.[11]

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Characterization

The identity and purity of the final branched peptide should be confirmed by analytical techniques.[12]

| Technique | Purpose | Expected Outcome |

| Analytical RP-HPLC | Purity assessment | A single major peak indicating >95% purity.[13] |

| Mass Spectrometry (LC-MS) | Molecular weight confirmation | Observed mass should match the calculated mass of the branched peptide.[14][15][16] |

Conclusion and Future Perspectives

The use of Fmoc-D-Glu(OAll)-OH provides a reliable and efficient method for the synthesis of complex branched peptides. The orthogonal protection strategy allows for precise control over the construction of both the main chain and the side-chain branch, opening up a vast chemical space for the design of novel peptide-based therapeutics. As our understanding of the structure-activity relationships of branched peptides grows, this synthetic approach will undoubtedly play a pivotal role in the development of next-generation drugs for a wide range of diseases, from infectious diseases to oncology.[1][3][17] The enhanced stability and potential for multivalent interactions make branched peptides a promising class of molecules for addressing challenging biological targets.[1][2]

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). Mastering Peptide Synthesis: The Crucial Role of Fmoc-Glu(OtBu)-OH. Retrieved from [Link]

-

The Royal Society of Chemistry. (2025, January 13). Evolution of branched peptides as novel biomaterials. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy. Retrieved from [Link]

- Google Patents. (n.d.). US5777077A - Automated allyl deprotection in solid-phase synthesis.

-

National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Peptides from α- and β-Tubulin Containing Glutamic Acid Side-Chain Linked Oligo-Glu with Defined Length. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach. Retrieved from [Link]

-

PubMed. (n.d.). Branched peptides as therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

PubMed. (n.d.). Preparation of 'Side-Chain-To-Side-Chain' Cyclic Peptides by Allyl and Alloc Strategy: Potential for Library Synthesis. Retrieved from [Link]

-

Biotage. (2023, January 30). Using microwave heating to expedite your allyl ester or alloc deprotection. Retrieved from [Link]

-

Jordi Labs. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Peptide Drug: Design and Clinical Applications. Retrieved from [Link]

-

Farmacia Journal. (n.d.). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Retrieved from [Link]

-

Chromatography Today. (n.d.). Protein Analysis using Proteotypic Peptides and LC-MS. Retrieved from [Link]

Sources

- 1. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]

- 2. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. nbinno.com [nbinno.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pepdoopeptides.com [pepdoopeptides.com]

- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 14. Insight on physicochemical properties governing peptide MS1 response in HPLC-ESI-MS/MS: A deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]

Application Note: Manual vs. Automated Synthesis with Fmoc-D-Glu-OAll

Abstract

The incorporation of Fmoc-D-Glu-OAll (Fmoc-D-Glutamic acid

Introduction: The Orthogonal Challenge

This compound is typically employed in "side-chain anchoring" strategies. The

The critical bottleneck is the Alloc/Allyl deprotection .[1][2] This reaction utilizes a Palladium catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh

The Core Conflict[1][2]

-

Manual Synthesis: Offers superior control over inert atmospheres (Argon/Nitrogen) required to preserve the oxidation-sensitive Pd(0) catalyst.[1]

-

Automated Synthesis: Offers throughput and reproducibility but struggles with "dead volumes" where air bubbles can deactivate the catalyst, and the catalyst itself can precipitate, clogging expensive robotic fluidics.[1][2]

Critical Analysis: Manual vs. Automated Workflows

The following table summarizes the operational differences. For high-cost D-isomers or GMP-grade requirements, Manual Deprotection is currently the "Gold Standard," while Automation is reserved for library production.[1][2]

| Feature | Manual Synthesis | Automated Synthesis (SPPS) |

| Catalyst Stability | High: Easy to maintain Ar/N | Low/Moderate: Requires degassed solvents and sealed lines.[2] |

| Reagent Cost | Low: Minimal dead volume; exact stoichiometry.[2] | High: Requires excess Pd catalyst to account for line priming.[2] |

| Risk of Clogging | None: Disposable fritted syringes used.[2] | High: Pd(PPh |

| Scale | Ideal for < 0.1 mmol (precious reagents).[1] | Ideal for > 0.1 mmol or parallel libraries.[2] |

| Racemization Control | Visual monitoring of coupling reagents.[2] | Relies on pre-programmed "safe" activation (e.g., DIC/Oxyma).[1] |

Scientific Protocol: Orthogonal Allyl Deprotection

Note: This protocol applies to both Manual and Automated setups, with specific handling instructions noted.

Reagents

-

Catalyst: Pd(PPh

) -

Scavenger: Phenylsilane (PhSiH

) is preferred over Morpholine for efficiency and reduced foul odor.[1] -

Solvent: Dry Dichloromethane (DCM).[1][2] Critical: Pd(PPh

)

Step-by-Step Methodology

Phase 1: Preparation (The "D" Isomer Integrity)

When coupling this compound to the resin (via side chain), use DIC/Oxyma Pure activation.[1][2] Avoid HATU/DIEA during the loading of the D-amino acid, as base-mediated activation significantly increases the risk of racemization (converting D-Glu to L-Glu).[1][2]

Phase 2: The Palladium Deprotection (Allyl Removal)[1][2]

A. Manual Protocol (Recommended)

-

Wash: Swell resin in DCM (3 x 2 min) to displace DMF.[1]

-

Prepare Solution: In a separate vial, dissolve Pd(PPh

) -

Reaction: Add solution to the reaction vessel containing resin. Bubble Nitrogen/Argon gently through the mixture.[2]

-

Incubation: Agitate for 30 minutes shielded from light (aluminum foil).

-

Repeat: Drain and repeat steps 2-4 with fresh catalyst solution.

-

Wash (Critical):

B. Automated Protocol (modifications)

-

System Prep: Ensure the "Special Amino Acid" or "Reagent" bottle positions are purged with Nitrogen.[2]

-

Solvent: Use degassed DCM in the system lines.

-

Programming:

-

Program a "Pause" or "Manual Add" step if the synthesizer cannot handle volatile DCM or air-sensitive reagents.[2]

-

If fully automated: Dissolve Pd(PPh

)

-

-

Washing: Program extensive washes with DMF after the reaction to prevent Pd precipitation in the waste lines.[1][2]

Visualizing the Logic

The following diagrams illustrate the decision process and the chemical workflow.

Diagram 1: Decision Matrix (Manual vs. Auto)

Caption: Decision tree for selecting the optimal synthesis modality based on scale and reagent quality.

Diagram 2: The Orthogonal Deprotection Workflow

Caption: Step-by-step chemical workflow for the removal of the Allyl ester using Palladium catalysis.

Troubleshooting & Validation

Self-Validating the System

Trust but verify.[2] Because the Allyl deprotection is "silent" (no Fmoc UV adduct to monitor), you must validate the step before proceeding to cyclization.[1][2]

-

The Kaiser Test (Ninhydrin): Not applicable here, as we are exposing a Carboxyl group, not an Amine.[1][2]

-

The Malachite Green Test: Use this to detect free Carboxyl groups.[2] A green color indicates successful deprotection.[2]

-

Micro-Cleavage (Quantitative):

Common Pitfalls

-

Racemization: If the D-Glu converts to L-Glu, the peptide conformation will change, potentially ruining biological activity.[1][2] Prevention:[1] Use neutral pH coupling (DIC/Oxyma) and minimize base exposure.[1]

-

Incomplete Deprotection: Often caused by "poisoned" Palladium.[2] Solution: Always use fresh catalyst and ensure the resin is washed free of sulfur-containing scavengers (like EDT) before adding Palladium, as sulfur poisons Pd catalysts.[1][2]

References

-

CEM Corporation. Fmoc-Glu(OAll)-OH Application Note for Microwave Synthesis. Available at: [Link][1]

-

Kates, S. A., et al. (1993).[1][2] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry.[2] Available at: [Link] (Search Term: Automated Allyl Cleavage)[1]

-

Biotage. Room Temperature Allyl Ester Deprotection Strategies. Available at: [Link][1]

-

Ascensus Specialties. Tetrakis(triphenylphosphine)palladium(0) in Peptide Synthesis. Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Allyl Deprotection in SPPS

From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization and Troubleshooting of Pd(0)-Catalyzed Alloc/Allyl Removal To: Research & Development Teams

Introduction: The Orthogonality Paradox

The Allyloxycarbonyl (Alloc) and Allyl ester groups are indispensable tools in Solid-Phase Peptide Synthesis (SPPS).[1] They offer true orthogonality—stable to both the acidic conditions of Boc chemistry and the basic conditions of Fmoc chemistry.[2] However, this power comes with a cost: the reliance on transition metal catalysis.

Unlike acid/base deprotection, which is driven by concentration and equilibrium, Allyl removal is a catalytic cycle . If the cycle breaks—due to oxygen poisoning, ligand dissociation, or steric collapse—the reaction stops dead, regardless of how long you wait.

This guide addresses the root causes of failure and provides a self-validating workflow to ensure complete deprotection.

Part 1: The Mechanistic Foundation

To troubleshoot, you must visualize the invisible. The reaction follows the Tsuji-Trost mechanism.[3] It is not a simple cleavage; it is a hand-off.

-

Oxidative Addition: The Pd(0) catalyst binds to the allyl alkene, breaking the C-O bond and forming a

-allyl Pd(II) complex. -

Nucleophilic Attack: A scavenger (nucleophile) attacks the allyl moiety.

-

Regeneration: The Pd(0) is released to start the cycle again.

Critical Failure Point: If the scavenger is too weak, the reaction reverses. If oxygen is present, Pd(0) oxidizes to Pd(II) oxide (inactive "Pd Black") before it even touches the peptide.

Figure 1: The Pd(0) Catalytic Cycle.[2][4] Note that Oxygen is the primary "cycle killer," permanently deactivating the catalyst.

Part 2: Troubleshooting Q&A

Q1: My reaction mixture turns black immediately. Is this normal?

Status: CRITICAL FAILURE

Diagnosis: This is "Pd Black" precipitation caused by catalyst decomposition. While the reaction can proceed with some precipitation, an immediate black crash-out usually indicates significant oxidation or poor solvent quality.

-

The Cause:

is extremely air-sensitive. If your solvent contains dissolved oxygen, the catalyst dies instantly. -

The Fix:

-

Argon Sparging: You must bubble Argon/Nitrogen through your solvent (DCM) for at least 15 minutes before adding the catalyst.

-

Catalyst Quality: The catalyst should be bright yellow. If it is orange or brown in the bottle, discard it.

-

Solvent Choice: Use anhydrous DCM. Avoid DMF if possible during the reaction, as it promotes faster catalyst decomposition, though it is excellent for washing.

-

Q2: I see the "Alloc" mass (+84 Da) remaining after two cycles. Should I increase the reaction time?

Status: INEFFECTIVE STRATEGY

Diagnosis: If it didn't work in 30 minutes, it likely won't work in 2 hours. The catalyst has likely died or the cycle has stalled.

-

The Cause: "Catalyst Poisoning" or Steric Hindrance. Sulfur-containing residues (Met, Cys) can poison Pd.

-

The Fix:

-

Fresh Reagents: Do not extend time. Instead, drain, wash, and add fresh catalyst and scavenger solution.

-

Change the Scavenger: Switch from Phenylsilane to Dimethylamine Borane (

) . It is kinetically faster and works better for sterically hindered secondary amines (e.g., Proline, N-methyl amino acids).

-

Q3: Which scavenger should I use?

Status: OPTIMIZATION REQUIRED

Select your scavenger based on the complexity of your sequence.

| Scavenger | Reactivity | Pros | Cons | Best For |

| Phenylsilane ( | Moderate | Standard, cheap, mild. | Can be slow; requires 20-25 eq. | General use (Lys, Glu/Asp protection). |

| Dimethylamine Borane | High | Very fast (10-15 min); reduces steric issues. | Reacts violently with acid; strict neutral conditions needed. | Hindered residues; "Difficult" sequences. |

| Morpholine | Low | Very mild. | Often incomplete; can cause back-alkylation. | Only if other options fail/cause side reactions. |

| NDBA | Moderate | Good for specific substrates. | Less common; shelf stability issues. | Specialized applications.[1][4][5][6] |

Q4: After deprotection, my resin is grey/brown. How do I clean it?